![molecular formula C20H23N3O3 B5644860 4-[(3-cyclohexylisoxazol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5644860.png)
4-[(3-cyclohexylisoxazol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
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Overview
Description
Synthesis Analysis
The synthesis of 1,4-benzodiazepine-2,5-diones, including compounds with similar structures to the given molecule, often employs methods such as the Ugi four-component condensation. Keating and Armstrong (1996) highlighted a two-step, general synthesis of 1,4-benzodiazepine-2,5-diones utilizing a convertible isocyanide followed by an acid-activated cyclization reaction, enhancing the route's efficiency over traditional methods and allowing for greater molecular diversity (Keating & Armstrong, 1996). Similarly, Zhou et al. (2010) developed a protocol using cyclohexylisocyanide for the synthesis of biaryl-substituted 1,4-benzodiazepine-2,5-diones, showcasing the compound's versatility and potential for diversity in synthesis (Zhou, Zhang, & Yan, 2010).
Molecular Structure Analysis
The molecular structure of benzodiazepine derivatives reveals a core framework of two fused six- and seven-membered rings, often exhibiting significant conformational diversity. Dardouri et al. (2010) describe a compound with a closely related structure, emphasizing the dihedral angles and boat conformation of the seven-membered ring, indicative of the complex spatial arrangement characteristic of such molecules (Dardouri et al., 2010).
Chemical Reactions and Properties
Benzodiazepine derivatives engage in a variety of chemical reactions, facilitating the creation of numerous analogs with diverse biological activities. The reaction of 3-allyl-1,5-dimethyl-1,5-benzodiazepine-2,4-dione with benzaldoxime, as explored by Dardouri et al. (2010), serves as an example of the chemical versatility of these compounds. Additionally, the study by Matsuo et al. (2005) on the synthesis of 2-cyclohexyl-1,3,4,5-tetrahydro-10H-pyrrolo[3,4-b][1,5]benzodiazepine-1,4-dione underscores the capacity for functionalization and diversification within this chemical family (Matsuo, Kawanishi, Kobayashi, & Ueno, 2005).
properties
IUPAC Name |
4-[(3-cyclohexyl-1,2-oxazol-5-yl)methyl]-1-methyl-3H-1,4-benzodiazepine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-22-18-10-6-5-9-16(18)20(25)23(13-19(22)24)12-15-11-17(21-26-15)14-7-3-2-4-8-14/h5-6,9-11,14H,2-4,7-8,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUVKMHCTPCVQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C(=O)C2=CC=CC=C21)CC3=CC(=NO3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-cyclohexylisoxazol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
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